4-(benzyloxy)phenyl (2-nitrophenoxy)acetate
Overview
Description
4-(benzyloxy)phenyl (2-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C21H17NO6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.10558726 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocatalytic Degradation and Environmental Applications
Research on photocatalytic degradation of various compounds using TiO2 nanoparticles under UV light indicates potential environmental applications. For example, a study on the degradation of acetaminophen, an analgesic drug, highlighted the efficiency of TiO2 nanoparticles in degrading over 90% of paracetamol under UV irradiation, suggesting the utility of similar compounds in water treatment and pollution control (Jallouli et al., 2017).
Anti-inflammatory and Analgesic Research
Another area of interest is the development of novel compounds with anti-inflammatory and analgesic properties. A study synthesized a library of nitric oxide donating groups with anti-inflammatory, analgesic, and ulcerogenic potential. This research provides a basis for exploring the therapeutic potential of 4-(benzyloxy)phenyl (2-nitrophenoxy)acetate and similar compounds in medical science (Chandak et al., 2012).
Cancer Research and Pharmaceutical Applications
The synthesis of NOSH-Aspirin, a novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrid, demonstrates the exploration of new classes of anti-inflammatory pharmaceuticals. Such studies underscore the potential for compounds like this compound to be utilized in developing novel treatments for various diseases, including cancer (Kodela et al., 2012).
Organic Synthesis and Chemical Engineering
In the field of organic synthesis, research on the palladium-catalyzed aerobic acetoxylation of benzene using NOx-based redox mediators demonstrates the evolving techniques in chemical synthesis, which could be relevant for the synthesis or modification of compounds like this compound (Zultanski & Stahl, 2015).
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2-(2-nitrophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c23-21(15-27-20-9-5-4-8-19(20)22(24)25)28-18-12-10-17(11-13-18)26-14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWPRUDHXFVSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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